1,3-Diaminopentane chemical and physical properties
1,3-Diaminopentane chemical and physical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of 1,3-Diaminopentane. The information is curated for professionals in research and development, with a focus on data presentation and practical applications in organic synthesis.
Chemical Identity and Physical Properties
1,3-Diaminopentane, also known as 1,3-pentanediamine, is a colorless liquid with a slight odor. It is a versatile building block in organic chemistry, particularly in the synthesis of polymers and specialty chemicals.[1][2]
Table 1: Physical and Chemical Properties of 1,3-Diaminopentane
| Property | Value | Source(s) |
| CAS Number | 589-37-7 | [3][4][5] |
| Molecular Formula | C₅H₁₄N₂ | [3][4] |
| Molecular Weight | 102.18 g/mol | [3][4] |
| Appearance | Colorless liquid with a slight odor | [1][2] |
| Melting Point | -121 °C (lit.) | [6] |
| Boiling Point | 164 °C (lit.) | [6] |
| Density | 0.855 g/mL at 25 °C (lit.) | [6] |
| Vapor Pressure | 1.0 mmHg at 20 °C | [3][4] |
| Solubility in Water | Miscible | [7] |
| Flash Point | 59 °C (138 °F) | [6][7] |
| Refractive Index (n²⁰/D) | 1.452 (lit.) |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of 1,3-Diaminopentane. While raw spectral data is often found in specialized databases, the following tables summarize the expected regions for key spectral peaks based on the structure of the molecule.
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~ 0.9 | Triplet | -CH₃ |
| ~ 1.3 - 1.6 | Multiplet | -CH₂- (ethyl and propyl chains) |
| ~ 2.6 - 3.0 | Multiplet | -CH(NH₂) and -CH₂(NH₂) |
| Broad | Singlet | -NH₂ |
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~ 10 - 15 | -CH₃ |
| ~ 25 - 45 | -CH₂- carbons |
| ~ 45 - 55 | -CH(NH₂) and -CH₂(NH₂) |
Table 4: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3300 - 3500 | N-H | Stretching (doublet for primary amine) |
| 2850 - 2960 | C-H | Stretching (aliphatic) |
| 1590 - 1650 | N-H | Bending (scissoring) |
| 1430 - 1470 | C-H | Bending |
| 1000 - 1250 | C-N | Stretching |
Synthesis and Experimental Protocols
A common synthetic route to 1,3-diamines involves the reduction of corresponding dinitriles or the reductive amination of keto-nitriles. A patented method for the preparation of 1,3-Diaminopentane involves the hydrogenation of 3-aminovaleronitrile.[8]
General Experimental Protocol: Catalytic Hydrogenation of 3-Aminovaleronitrile
This protocol provides a generalized procedure based on common practices for similar reductions.
Materials:
-
3-Aminovaleronitrile
-
Raney® Cobalt catalyst (promoted with chromium, nickel, molybdenum, iron, or manganese)[8]
-
Solvent (e.g., anhydrous ethanol (B145695) or methanol)
-
Aqueous sodium hydroxide (B78521) solution
-
Hydrogen gas
-
High-pressure hydrogenation apparatus (autoclave)
Procedure:
-
Reactor Setup: The high-pressure autoclave is charged with 3-aminovaleronitrile, the solvent, the Raney® Cobalt catalyst, and an aqueous solution of sodium hydroxide. The presence of an aqueous caustic solution can enhance the selectivity towards the desired 1,3-diaminopentane.[8]
-
Inerting: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove any residual air.
-
Hydrogenation: The reactor is then pressurized with hydrogen gas to the desired pressure. The reaction mixture is heated to the target temperature with vigorous stirring. The progress of the reaction is monitored by measuring the uptake of hydrogen.
-
Work-up: After the reaction is complete, the reactor is cooled to room temperature and the excess hydrogen pressure is carefully released. The catalyst is removed by filtration.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude 1,3-Diaminopentane is then purified by fractional distillation under reduced pressure to yield the final product.
Note: The specific reaction conditions (temperature, pressure, catalyst loading, and reaction time) would need to be optimized for yield and purity.
Applications in Organic Synthesis
1,3-Diaminopentane serves as a valuable bifunctional monomer in polymer chemistry and as a building block in the synthesis of more complex organic molecules. Its two primary amine groups offer sites for various chemical transformations.
The following diagram illustrates a generalized workflow for the use of 1,3-Diaminopentane in the synthesis of a polyamide, a common application for diamines.
Safety Information
1,3-Diaminopentane is a corrosive and flammable liquid.[2][3] It can cause severe skin burns and eye damage.[2][3] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area or a fume hood.
Table 5: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Flammable Liquids | Flammable liquid and vapor (H226) |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage (H314) |
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. Diamine Biosynthesis: Research Progress and Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dytek.invista.com [dytek.invista.com]
- 3. asianpubs.org [asianpubs.org]
- 4. 1,3-Diaminopentane | C5H14N2 | CID 102444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,3-Diaminopentane | CymitQuimica [cymitquimica.com]
- 6. 1,3-Diaminopentane | CAS 589-37-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. 1,3-diamine synthesis by amination [organic-chemistry.org]
- 8. CN100430367C - Preparation of 1,3-Diaminopentane by Hydrogenation of 3-Aminovaleronitrile - Google Patents [patents.google.com]
